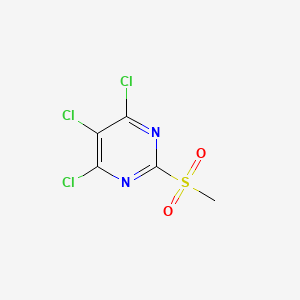
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms and a methylsulfonyl group attached to the pyrimidine ring, making it a highly reactive intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with additional chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents and the removal of by-products, ensuring the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, sulfone derivatives, and various coupled products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the methylsulfonyl group make it a versatile intermediate that can interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
Uniqueness
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine is unique due to the presence of three chlorine atoms, which enhances its reactivity compared to other similar compounds. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C5H3Cl3N2O2S |
|---|---|
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
4,5,6-trichloro-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3 |
Clave InChI |
LSILQLDABQZNLV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















